molecular formula C17H21N3O3S2 B2370932 2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)acetamide CAS No. 325693-26-3

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)acetamide

Cat. No.: B2370932
CAS No.: 325693-26-3
M. Wt: 379.49
InChI Key: QBOHRKDFHMDHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications

One study explored the synthesis of a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, designed as potential thymidylate synthase inhibitors and antitumor agents. The synthesis involved a Heck coupling followed by cyclization, cyclocondensation, and several other chemical reactions to produce the target compounds. Although these compounds were not directly related to the compound , their synthesis provides insights into the complex reactions and structural similarities involved in this chemical family (Gangjee, Qiu, & Kisliuk, 2004).

Another study reported the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. The compounds were synthesized via a rearrangement of specific intermediates, highlighting the chemical versatility and potential of these thieno[2,3-d]pyrimidine structures in creating diverse molecular frameworks (Vasylyev et al., 1999).

Potential Applications and Properties

The studies on thieno[2,3-d]pyrimidine derivatives often focus on their potential applications, mainly in the medical and pharmaceutical fields. While the specific compound mentioned has not been the direct subject of these studies, the research on related compounds can shed light on the potential pathways and applications that these chemical structures might offer.

For instance, compounds from this family have been investigated for their neurotropic activity, with some showing promise as anticonvulsant agents. This indicates the potential of these compounds in neurological applications and drug development (Dabaeva et al., 2020).

In another study, novel thieno[2,3-d]pyrimidin-4-ones were synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. The compounds showed significant activity, with certain derivatives exhibiting potent analgesic and anti-inflammatory effects, suggesting their potential in developing new therapeutic agents (Alagarsamy, Shankar, & Solomon, 2007).

Properties

IUPAC Name

N-(3-hydroxypropyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-2-8-20-16(23)14-11-5-3-6-12(11)25-15(14)19-17(20)24-10-13(22)18-7-4-9-21/h2,21H,1,3-10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOHRKDFHMDHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCCO)SC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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